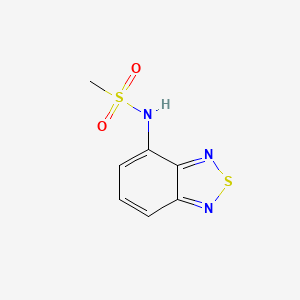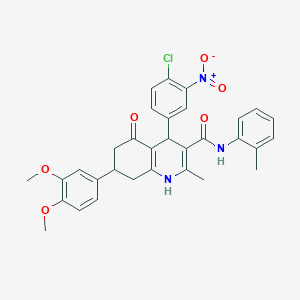![molecular formula C21H17N3O3 B11440234 4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B11440234.png)
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that features a benzodioxole group, an imidazo[1,2-a]pyridine core, and a phenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl with cesium carbonate as the base.
Introduction of the Imidazo[1,2-a]pyridine Core: This step involves the copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide.
Final Coupling with Phenol: The final step involves the coupling of the intermediate with phenol under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for halogenation) or alkyl halides (for alkylation) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation.
Pathways Involved: It could inhibit signaling pathways that promote cancer cell growth, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1,3-Benzodioxol-5-ylamino)-6-{[2-(diethylamino)ethyl]amino}-1,3,5-triazin-2-yl]-4-piperidinecarboxamide
- 4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
Uniqueness
4-[3-(1,3-Benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C21H17N3O3/c1-13-2-9-19-23-20(14-3-6-16(25)7-4-14)21(24(19)11-13)22-15-5-8-17-18(10-15)27-12-26-17/h2-11,22,25H,12H2,1H3 |
InChI Key |
VEZNIGFZBHOYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B11440157.png)
![Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11440166.png)
![8-(2,6-dichlorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440174.png)

![N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11440194.png)
![3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11440200.png)
![N-(2-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11440213.png)
![ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate](/img/structure/B11440216.png)
![Methyl 3-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B11440217.png)
![N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B11440230.png)
![2-({4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B11440231.png)
![2,2-dimethyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11440232.png)

![N-(4-chlorophenyl)-6-methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440247.png)
